N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride
Description
N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a piperidin-4-ylamine core linked to a butane sulfonamide group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C9H21ClN2O2S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9;/h9-11H,2-8H2,1H3;1H |
InChI Key |
COUPVGPCUQEGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Piperidin-4-amine
The most straightforward approach involves reacting piperidin-4-amine with butane-1-sulfonyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Procedure :
-
Reaction Setup : Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Triethylamine (2.0 equiv) is added to scavenge HCl generated during the reaction.
-
Sulfonyl Chloride Addition : Butane-1-sulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C to minimize side reactions.
-
Stirring : The mixture is stirred at room temperature for 12–24 hours.
-
Workup : The organic layer is washed with water, brine, and dried over Na₂SO₄.
-
Hydrochloride Salt Formation : The crude product is treated with HCl (4 M in dioxane) to yield the hydrochloride salt.
Key Data :
Protection-Deprotection Strategy Using Boc Chemistry
For substrates sensitive to amine oxidation, a tert-butoxycarbonyl (Boc)-protected intermediate is employed. This method ensures regioselectivity and minimizes side reactions.
Procedure :
-
Boc Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃ (1.5 equiv) at 0°C.
-
Sulfonylation : The Boc-protected amine reacts with butane-1-sulfonyl chloride as described in Section 1.1.
-
Deprotection : The Boc group is removed using HCl in dioxane (4 M, 2–4 hours), yielding the hydrochloride salt.
Key Data :
Reaction Optimization and Challenges
Solvent and Base Selection
-
Solvent : Polar aprotic solvents (e.g., DMF, DMA) enhance sulfonyl chloride reactivity but may require higher temperatures. Non-polar solvents (DCM, THF) favor milder conditions.
-
Base : Triethylamine is preferred for its volatility, facilitating post-reaction removal. Alternatives like K₂CO₃ or CsF are used in heterogeneous systems.
Side Reactions and Mitigation
-
Diamine Formation : Excess sulfonyl chloride or prolonged reaction times can lead to over-sulfonylation. Stoichiometric control and low temperatures mitigate this.
-
Hydrolysis : Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) are recommended.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1) or acetonitrile, yielding white crystalline solids.
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
Mass Spectrometry : [M+H]⁺ = 237.1 (free base), [M-Cl]⁺ = 273.6 (hydrochloride).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
The sulfonamide moiety in N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is known for its antibacterial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
- Objective : Evaluate the antibacterial activity against various pathogens.
- Methodology : Disk diffusion method was employed against E. coli, S. aureus, and Pseudomonas aeruginosa.
- Results : The compound showed notable zones of inhibition compared to control groups, indicating its potential as an effective antibacterial agent.
Anticancer Properties
Recent research has highlighted the potential of this compound in cancer treatment. In vitro studies indicate that it can inhibit the proliferation of cancer cells, particularly those associated with colorectal cancer.
Case Study: Anticancer Activity
- Objective : Assess the impact on colorectal cancer cell lines.
- Methodology : Treatment of SW620 metastatic colorectal cancer cell line.
- Results : The compound exhibited a decrease in cellular proliferation and induced apoptosis, suggesting its role as a candidate for targeted cancer therapies.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE). This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study: Enzyme Inhibition Analysis
- Objective : Assess the compound's effect on AChE.
- Methodology : Enzyme assays were conducted to measure IC50 values.
- Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a fungicide. Its ability to inhibit plant pathogenic microorganisms makes it a candidate for protecting crops from diseases.
Fungicidal Activity
Research indicates that this compound can be incorporated into formulations aimed at controlling fungal pathogens in crops.
Case Study: Fungicidal Efficacy
- Objective : Test the efficacy against specific plant pathogens.
- Methodology : Application of the compound in controlled agricultural trials.
- Results : Demonstrated significant reduction in fungal growth compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Molecular and Structural Features
The compound’s structural analogs vary in sulfonamide substituents and biological targets. Key examples include:
*Calculated based on analogous structures.
Key Observations:
- Receptor Specificity : Compounds with aryl substituents (e.g., phenylpyrrole-carboxamide in ) exhibit 5-HT6 receptor inverse agonist activity, suggesting that the target compound may share this pharmacological profile.
- Synthetic Complexity: The synthesis of PZ-1388 HCl involves multi-step procedures with fluorophenyl and chlorophenyl groups, resulting in higher molecular weight (498.4 vs.
Pharmacological and Application Differences
- 5-HT6 Receptor Ligands : The phenylpyrrole-carboxamide derivative (MW 445.96) demonstrates efficacy in neuropathic pain models, attributed to 5-HT6 receptor modulation . In contrast, benzenesulfonamide analogs are primarily used as synthetic intermediates .
- Solubility and Formulation: N-(piperidin-4-yl)-1-benzofuran-2-carboxamide HCl (MW 280.74) shows slight solubility in DMSO and methanol , whereas butane sulfonamide’s longer alkyl chain may improve solubility in non-polar solvents.
Biological Activity
N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its diverse pharmacological properties, and a sulfonamide group that enhances its biological activity. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-1β and IL-18. For instance, studies have shown that similar sulfonamide derivatives can inhibit the NLRP3 inflammasome, leading to reduced pyroptosis in macrophages .
2. Antibacterial Properties
The antibacterial activity of sulfonamides is well-documented. This compound may demonstrate effectiveness against various bacterial strains due to its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, compounds bearing the piperidine nucleus have shown significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
Data Table: Biological Activities of this compound
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release | Moderate to high inhibition |
| Antibacterial | Inhibition of bacterial growth | Effective against Gram-positive bacteria |
| Enzyme inhibition | Inhibition of urease and acetylcholinesterase | IC50 values in the low micromolar range |
| Anticancer | Induction of apoptosis in cancer cells | Varies by cell line |
Case Study 1: Anti-inflammatory Effects
A study focusing on the anti-inflammatory effects of similar sulfonamide compounds demonstrated that they could significantly reduce IL-1β secretion in LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent effect, with notable reductions at 10 µM concentrations .
Case Study 2: Antibacterial Efficacy
In another study, the antibacterial properties were evaluated against several strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate to strong activity, with IC50 values indicating effective inhibition at low concentrations .
Case Study 3: Enzyme Inhibition
Research on enzyme inhibition revealed that derivatives similar to this compound showed strong inhibitory effects on urease and acetylcholinesterase. These findings suggest potential therapeutic applications in conditions where these enzymes are implicated .
Q & A
Q. How can crystallography data resolve ambiguities in the compound’s stereochemical configuration?
- Protocol : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX .
- Output : Confirm absolute configuration via Flack parameter (<0.1) and compare with NMR-derived NOE correlations .
Contradiction Management
Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
